4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide
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Overview
Description
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide is a complex organic compound with the molecular formula C26H27N3O3S2 and a molecular weight of 493.64 g/mol This compound is known for its unique structural features, which include a biphenyl core, a carboxamide group, and a sulfonamide moiety
Preparation Methods
The synthesis of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the biphenyl core: This can be achieved through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid.
Introduction of the sulfonamide group: This step involves the reaction of the biphenyl intermediate with cyclohexylamine and a sulfonyl chloride under basic conditions.
Carbamothioylation: The final step involves the reaction of the sulfonamide intermediate with a thiocarbamoyl chloride to introduce the carbamothioyl group.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide and carbamothioyl groups play a crucial role in these interactions, often forming hydrogen bonds or covalent bonds with the target molecules. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
4-({[([1,1'-biphenyl]-4-ylcarbonyl)amino]carbothioyl}amino)-N-cyclohexylbenzenesulfonamide can be compared with other similar compounds, such as:
N-{[4-(cyclohexylamino)sulfonyl]phenyl}carbamothioylbiphenyl-4-carboxamide: This compound has a similar structure but with an amino group instead of a sulfamoyl group.
N-{[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl}biphenyl-4-fluorobenzamide: This compound has a fluorobenzamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H27N3O3S2 |
---|---|
Molecular Weight |
493.6 g/mol |
IUPAC Name |
N-[[4-(cyclohexylsulfamoyl)phenyl]carbamothioyl]-4-phenylbenzamide |
InChI |
InChI=1S/C26H27N3O3S2/c30-25(21-13-11-20(12-14-21)19-7-3-1-4-8-19)28-26(33)27-22-15-17-24(18-16-22)34(31,32)29-23-9-5-2-6-10-23/h1,3-4,7-8,11-18,23,29H,2,5-6,9-10H2,(H2,27,28,30,33) |
InChI Key |
OQTYDPGPXAYWSS-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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